molecular formula C18H24N2O4 B7924715 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924715
M. Wt: 332.4 g/mol
InChI Key: YCHVIKYYOUHNDJ-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) is a pyrrolidine-based benzyl ester derivative featuring a cyclopropyl-carboxymethylamino substituent at the 2-position of the pyrrolidine ring.

Synthetic routes for analogous compounds involve multi-step strategies, including diazocarbonyl insertion, acetylation, and coupling reactions with amines or amino acid derivatives .

Properties

IUPAC Name

2-[cyclopropyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHVIKYYOUHNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, exhibits unique structural features that suggest potential biological activities. This compound contains a cyclopropyl moiety, a carboxymethyl group, and a benzyl ester, which may influence its pharmacological properties and interactions with biological macromolecules.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol
  • Functional Groups : Carboxylic acid, amino group, ester

The presence of these functional groups is crucial for the compound's reactivity and biological activity. The cyclopropyl group can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, suggesting that this derivative may also interact with specific targets such as proteases or kinases.
  • Receptor Modulation : The structural characteristics indicate potential interactions with neurotransmitter receptors or other cellular signaling pathways.
  • Antimicrobial Activity : The presence of the pyrrolidine ring is associated with antimicrobial properties in related compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antiviral Activity : Research on hydroxypyridone carboxylic acids demonstrated inhibition of HIV reverse transcriptase and RNase H activity in the low micromolar range, indicating that structural modifications can lead to enhanced antiviral properties .
  • Toxicological Studies : A case study on related carboxylic acid esters highlighted their metabolic pathways, where hydrolysis leads to non-toxic metabolites. This suggests that this compound may also exhibit favorable safety profiles upon metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-Pyrrolidinecarboxylic AcidPyrrolidine ring, carboxylic acidAntimicrobial
CyclopropylamineCyclopropyl group, amineNeuroactive properties
Benzyl Ester DerivativeAromatic ring with ester functionPotential drug candidate

The unique combination of cyclopropyl and carboxymethyl groups in this compound may confer distinct pharmacological properties compared to simpler analogs.

Comparison with Similar Compounds

Structural Analogues and Key Attributes

The table below summarizes structural analogues, their physicochemical properties, and biological activities:

Compound Name CAS Number Molecular Formula Molecular Mass (g/mol) Key Substituents Biological Activity (IC₅₀) Synthesis Highlights References
Target Compound 1353962-43-2 C₁₈H₂₃N₂O₄ 339.39 Cyclopropyl-carboxymethylamino Not reported Coupling with cyclopropylamine derivatives
Compound 17 - - - 3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl 86.2 µM (vs. Plasmodium falciparum) Diazocarbonyl insertion, SEM protection, EDCI/HOBt coupling
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 54981-19-0 C₁₈H₂₃ClN₂O₃ 362.84 Chloro-acetyl-cyclopropyl-amino Not reported Acetylation with SEM-Cl, TBAF deprotection
2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 1353956-26-9 C₁₅H₂₁N₃O₃ 291.35 Amino-acetylamino Not reported HATU-mediated coupling
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 1354026-32-6 C₂₀H₃₁N₃O₃ 361.48 Branched alkyl-amino-acyl Not reported Carbodiimide-based coupling

Substituent-Driven Functional Differences

  • Cyclopropyl vs. Phenethyl Groups : The target compound’s cyclopropyl group enhances steric hindrance and metabolic stability compared to the phenethyl substituent in Compound 17, which may improve target binding but reduce solubility .
  • Chloro-acetyl vs.
  • Amino-Acetyl vs.

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